The synthesis of (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity.
The molecular structure of (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be represented using various structural formulas:
CC(C)(C)C(C=C1)=CC=C1CC(C(OC2)=N[C@@H]2C3=CC=CC=C3)(CC4=CC=C(C=C4)C(C)(C)C)C(OC5)=N[C@@H]5C6=CC=CC=C6
The compound features a complex arrangement of aromatic rings and heterocycles that contribute to its chemical properties. The presence of tert-butyl groups enhances solubility and steric hindrance .
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions often include specific catalysts used and the conditions required for optimal reactivity.
The mechanism of action for this compound primarily revolves around its role as a ligand in coordination complexes:
Data from studies indicate that the presence of bulky tert-butyl groups aids in achieving selectivity in these catalytic processes.
Relevant data include boiling points and melting points which may be specific to certain formulations or derivatives of the compound .
The applications of (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) span various fields:
This compound exemplifies the interplay between synthetic chemistry and practical applications across multiple scientific domains.